

4-(Trifluoromethyl)cyclohexanol molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Trifluoromethyl)cyclohexanol

Cat. No.: B2504888

[Get Quote](#)

An In-Depth Technical Guide to **4-(Trifluoromethyl)cyclohexanol**: Properties, Synthesis, and Applications in Modern Chemistry

Executive Summary

4-(Trifluoromethyl)cyclohexanol is a fluorinated aliphatic alcohol that has garnered significant attention as a versatile intermediate in the chemical sciences. Its unique value stems from the strategic placement of a trifluoromethyl (-CF₃) group on a cyclohexyl scaffold. The -CF₃ group is a critical pharmacophore in modern drug design, known to enhance metabolic stability, binding affinity, and lipophilicity of bioactive molecules.^{[1][2]} This guide provides a comprehensive technical overview of **4-(Trifluoromethyl)cyclohexanol**, detailing its physicochemical properties, stereoisomeric forms, a validated synthesis protocol with mechanistic insights, and its pivotal applications in pharmaceutical development, agrochemicals, and materials science. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage the unique attributes of this important building block.

Core Physicochemical and Structural Properties

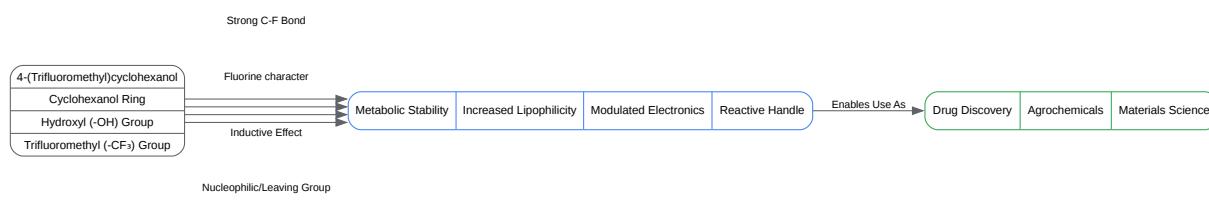
4-(Trifluoromethyl)cyclohexanol is a stable compound typically appearing as a colorless to nearly colorless liquid or a low-melting solid.^{[3][4]} Its properties are fundamentally shaped by the interplay between the polar hydroxyl group and the highly electronegative, lipophilic trifluoromethyl group.

Table 1: Key Physicochemical Properties of **4-(Trifluoromethyl)cyclohexanol**

Property	Value	Source(s)
Molecular Formula	C ₇ H ₁₁ F ₃ O	[3][4][5]
Molecular Weight	168.16 g/mol	[3][4][5]
CAS Number	30129-18-1	[3][4][5]
Appearance	Colorless to almost colorless clear liquid or solid	[3][4]
Density	~1.23 g/cm ³	[3]
Boiling Point	181 °C (mixture); 160.4 ± 35.0 °C (trans-isomer)	[3][6]
Refractive Index	1.4065 - 1.4115 (at 20°C)	[7]
Purity (Commercial)	≥96-98% (GC)	[3][7]

Stereoisomerism: The Cis/Trans Relationship

The cyclohexane ring's non-planar chair conformation means the substituents at the 1- and 4-positions can exist in two distinct spatial arrangements: cis (on the same side) and trans (on opposite sides). Commercially available **4-(Trifluoromethyl)cyclohexanol** is often supplied as a mixture of these two diastereomers.^[3] The specific ratio can influence the material's physical properties, such as its melting point, and may be critical for stereospecific syntheses in drug development. The separation of these isomers, if required, is typically achieved via chromatographic methods.


The choice between using a specific isomer or the mixture is application-dependent. In early-stage discovery, the mixture is often a cost-effective starting point. However, for creating a single-isomer final drug substance, a specific cis or trans precursor is essential to avoid complex final-stage purification and ensure stereochemical purity.

Caption: Chemical structures of cis and trans isomers.

The Strategic Importance of the Trifluoromethyl Group

The utility of **4-(Trifluoromethyl)cyclohexanol** is intrinsically linked to the properties imparted by the -CF₃ group. In medicinal chemistry, this moiety is not merely a placeholder but a strategic tool for optimizing a drug candidate's profile.[8]

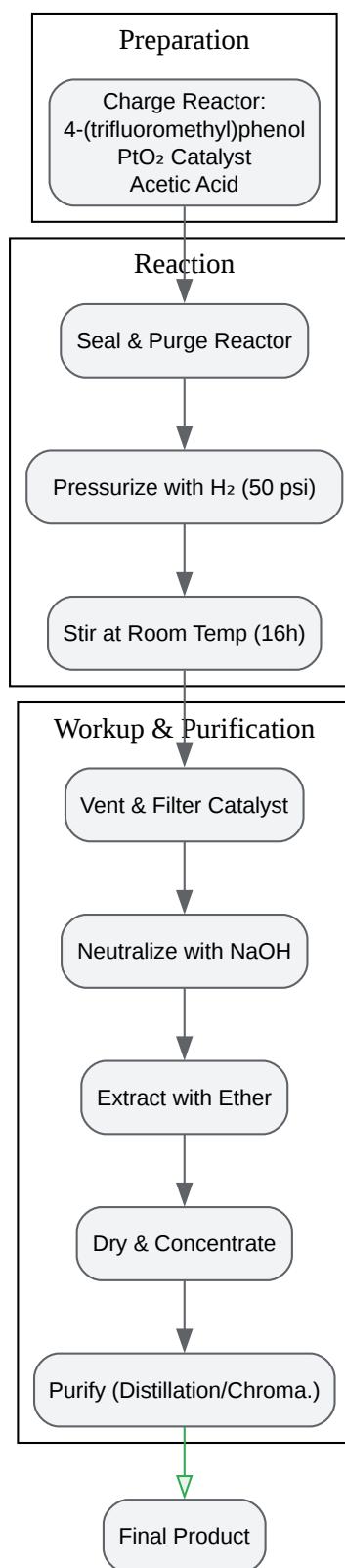
- **Metabolic Stability:** The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF₃ group highly resistant to metabolic degradation (e.g., oxidation by cytochrome P450 enzymes).[1] Replacing a metabolically vulnerable group (like a methyl or isopropyl group) with -CF₃ can significantly increase a drug's half-life.
- **Lipophilicity:** The -CF₃ group is highly lipophilic (Hansch π value of +0.88), which can enhance a molecule's ability to cross cell membranes and improve oral bioavailability.[1] This property is crucial for reaching intracellular targets.
- **Enhanced Binding Affinity:** The strong electron-withdrawing nature of the -CF₃ group can alter the electronics of a molecule, potentially leading to stronger, more favorable interactions (e.g., dipole-dipole or hydrogen bonding) with a biological target.
- **Bioisosterism:** The -CF₃ group can serve as a bioisostere for other chemical groups, such as a chlorine atom or an isopropyl group, offering a similar steric profile but with vastly different electronic and metabolic properties.[1]

[Click to download full resolution via product page](#)

Caption: Relationship between molecular features and applications.

Synthesis Protocol and Mechanistic Rationale

A common and robust method for synthesizing **4-(Trifluoromethyl)cyclohexanol** is the catalytic hydrogenation of 4-(trifluoromethyl)phenol. This reaction reduces the aromatic ring to a cyclohexane ring.


Detailed Experimental Protocol

- Reaction: Catalytic hydrogenation of 4-(trifluoromethyl)phenol.
- Rationale: This method is highly effective for the complete saturation of aromatic rings. The choice of catalyst is critical for achieving high conversion and yield under manageable conditions. Platinum(IV) oxide (PtO_2 , Adams' catalyst) is a well-established and highly active catalyst for this transformation once it is reduced *in situ* to platinum metal by the hydrogen. Acetic acid serves as a solvent that keeps the starting material dissolved and can help maintain catalyst activity.

Step-by-Step Methodology:[5]

- Reactor Setup: Charge a high-pressure hydrogenation reactor with 4-(trifluoromethyl)phenol (e.g., 5 g, 30.8 mmol) and a catalytic amount of platinum(IV) oxide (PtO_2) (e.g., 500 mg, 10 wt%).
- Solvent Addition: Add a suitable solvent, such as glacial acetic acid (15 mL), to dissolve the starting material.
- Hydrogenation: Seal the reactor and purge it with nitrogen, followed by hydrogen gas. Pressurize the reactor with hydrogen to 50 psi.
- Reaction Execution: Stir the reaction mixture vigorously at room temperature for approximately 16 hours or until hydrogen uptake ceases (monitored by a pressure drop). The causality here is that sufficient time and agitation are needed to ensure the substrate fully interacts with the catalyst surface.

- Catalyst Removal: Upon completion, carefully vent the reactor. Filter the reaction mixture through a pad of diatomaceous earth (e.g., Celite®) to remove the platinum catalyst. This step is a self-validating control; complete removal of the heterogeneous catalyst is essential to prevent contamination of the final product.
- Workup: Transfer the filtrate to a separatory funnel. Carefully neutralize the acetic acid by adding a 1N sodium hydroxide solution until the pH is neutral.
- Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (e.g., 3 x 50 mL).
- Drying and Concentration: Combine the organic phases, dry over anhydrous magnesium sulfate ($MgSO_4$), filter, and concentrate the solvent under reduced pressure to yield the crude product.
- Purification (Optional): If necessary, purify the resulting oil/solid by vacuum distillation or column chromatography to obtain **4-(Trifluoromethyl)cyclohexanol** with high purity (>98%).

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **4-(Trifluoromethyl)cyclohexanol**.

Key Applications in Science and Industry

Pharmaceutical Development

The primary application of **4-(Trifluoromethyl)cyclohexanol** is as a crucial building block in synthesizing advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs).^[3] The hydroxyl group provides a reactive handle for further chemical modifications (e.g., etherification, esterification, oxidation, or substitution), while the trifluoromethyl-cyclohexyl moiety serves as a robust, lipophilic scaffold that can be incorporated into a larger molecular architecture to enhance its pharmacological profile.^{[1][9]}

Agrochemical Formulations

Similar to its role in pharmaceuticals, this compound is used to create next-generation pesticides and herbicides.^[3] The inclusion of the -CF₃ group can increase the potency and stability of the agrochemical, leading to more effective pest control with potentially lower environmental impact.

Materials Science

The unique properties imparted by fluorine make this compound a valuable monomer or additive in polymer chemistry.^[3] Incorporating the 4-(trifluoromethyl)cyclohexyl moiety into polymers can significantly enhance their thermal stability, chemical resistance, and hydrophobicity, leading to the development of advanced materials for specialized applications.^[9]

Safety, Handling, and Storage

As a hazardous chemical, proper handling of **4-(Trifluoromethyl)cyclohexanol** is imperative.

- Hazard Identification: The compound is classified as a skin and eye irritant and may cause respiratory irritation.^[10] It is also considered a combustible liquid/solid.^[11]
- Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).^{[10][12]}

- Handling: Avoid breathing vapors or mist. Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames.[10][11]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]
- First Aid:
 - In case of skin contact: Immediately wash with plenty of soap and water. Seek medical attention if irritation persists.[10][13]
 - In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. [10][13]
 - If inhaled: Move the person to fresh air. Call a poison center or doctor if you feel unwell. [10][13]
 - If swallowed: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[13]

Conclusion

4-(Trifluoromethyl)cyclohexanol stands out as a high-value chemical intermediate whose utility is driven by the powerful influence of the trifluoromethyl group. Its strategic application allows chemists to precisely modulate the physicochemical and biological properties of target molecules. From enhancing the metabolic stability of life-saving drugs to improving the performance of advanced materials, this compound provides a reliable and effective building block for innovation across the chemical industry. A thorough understanding of its properties, synthesis, and handling is essential for any scientist looking to capitalize on its potential.

References

- 4-[1-(Trifluoromethyl)cyclopropyl]cyclohexanol | C10H15F3O | CID 155319982. PubChem. [\[Link\]](#)
- trans-4-(Trifluoromethyl)cyclohexanol | CAS#:75091-93-9. Chemsoc. [\[Link\]](#)
- MSDS of trans-4-(Trifluoromethyl)cyclohexanol. Capot Chemical Co., Ltd. [\[Link\]](#)
- SAFETY DATA SHEET - 4-(Trifluoromethyl)cyclohexanone. Fisher Scientific. [\[Link\]](#)
- Cyclohexanol, 4-(trifluoromethyl)- [FTIR] Spectrum. SpectraBase. [\[Link\]](#)

- Synthesis of trifluoromethyl cyclohexyl, cyclohexenyl and aryl compounds via stepwise Robinson annulation. *Organic & Biomolecular Chemistry* (RSC Publishing). [Link]
- Synthesis of Trifluoromethyl Ketones from Carboxylic Acids. *Organic Syntheses*. [Link]
- Enantioselective Synthesis of Trifluoromethyl Substituted Cyclohexanones via an Organocatalytic Cascade Michael/aldol Reaction. *PubMed*. [Link]
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. *PubMed Central*. [Link]
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. *Journal of Biomedical Research & Environmental Sciences*. [Link]
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. *PubMed Central*. [Link]
- Photochemical selective difluoroalkylation reactions of bicyclobutanes. *Green Chemistry* (RSC Publishing). [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jelsciences.com [jelsciences.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 4-(Trifluoromethyl)cyclohexanol AldrichCPR 30129-18-1 [sigmaaldrich.com]
- 5. 4-(TRIFLUOROMETHYL)CYCLOHEXANOL | 30129-18-1 [chemicalbook.com]
- 6. trans-4-(Trifluoromethyl)cyclohexanol | CAS#:75091-93-9 | Chemsoc [chemsoc.com]
- 7. 4-(Trifluoromethyl)cyclohexanol, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.de [fishersci.de]
- 13. capotchem.cn [capotchem.cn]
- To cite this document: BenchChem. [4-(Trifluoromethyl)cyclohexanol molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2504888#4-trifluoromethyl-cyclohexanol-molecular-weight-and-formula\]](https://www.benchchem.com/product/b2504888#4-trifluoromethyl-cyclohexanol-molecular-weight-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com